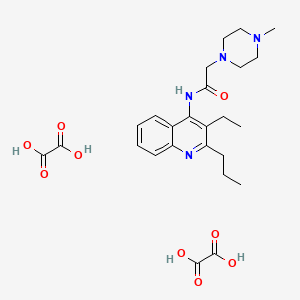![molecular formula C24H32N2O3 B6048773 N-{[1-(3,4-dimethylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6048773.png)
N-{[1-(3,4-dimethylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[1-(3,4-dimethylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide, also known as N-{[1-(3,4-dimethylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of N-{[1-(3,4-dimethylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide{[1-(3,4-dimethylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide is not fully understood. However, it is believed to act as a modulator of certain neurotransmitter receptors, such as dopamine and serotonin receptors. It has also been reported to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-{[1-(3,4-dimethylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide{[1-(3,4-dimethylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can modulate the activity of certain neurotransmitter receptors, such as dopamine and serotonin receptors. It has also been reported to have antioxidant and anti-inflammatory properties, which may contribute to its protective effects against neurodegenerative diseases. In vivo studies have shown that it can improve cognitive function and reduce motor deficits in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
N-{[1-(3,4-dimethylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide{[1-(3,4-dimethylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure is well-defined. It can also be easily modified to generate analogs with improved properties. However, there are also some limitations to its use in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions used. It is also important to note that the compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research related to N-{[1-(3,4-dimethylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide{[1-(3,4-dimethylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide. One direction is to further investigate its mechanism of action and its effects on different neurotransmitter systems. Another direction is to evaluate its potential as a therapeutic agent for other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, the compound could be further modified to generate analogs with improved properties, such as increased potency or selectivity. Finally, clinical trials could be conducted to evaluate its safety and efficacy in humans.
合成方法
The synthesis method of N-{[1-(3,4-dimethylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide{[1-(3,4-dimethylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide involves the reaction of 2-(2-methoxyphenoxy)acetic acid with N-{[1-(3,4-dimethylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide[(3,4-dimethylphenyl)methyl]piperidine-3-carboxamide in the presence of a coupling reagent. The resulting compound is then purified using chromatography techniques. This synthesis method has been reported to yield high purity and high yield of the compound.
科学研究应用
N-{[1-(3,4-dimethylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide{[1-(3,4-dimethylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been investigated for its role in modulating the activity of certain neurotransmitter receptors, such as dopamine and serotonin receptors. In pharmacology, it has been studied for its potential as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease. In medicinal chemistry, it has been evaluated for its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
属性
IUPAC Name |
N-[[1-[(3,4-dimethylphenyl)methyl]piperidin-3-yl]methyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3/c1-18-10-11-20(13-19(18)2)15-26-12-6-7-21(16-26)14-25-24(27)17-29-23-9-5-4-8-22(23)28-3/h4-5,8-11,13,21H,6-7,12,14-17H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONYGPOXSIDLJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCCC(C2)CNC(=O)COC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6048690.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N,N-diphenylacetamide](/img/structure/B6048695.png)
![N-(5-chloro-2-pyridinyl)-1-(1-{[(5-chloro-2-pyridinyl)amino]carbonyl}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B6048701.png)
![methyl 4-{[5-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]carbonohydrazonoyl}benzoate](/img/structure/B6048719.png)
![[1,2-phenylenebis(oxy-2,1-ethanediyloxy-2,1-phenyleneoxymethylene)]bis(phosphonic acid)](/img/structure/B6048729.png)

![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B6048738.png)
![3-[1-(2,3-difluorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6048748.png)
![2-{[2-(2-iodo-4-methylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6048749.png)
![2-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6048755.png)
![4-({[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol](/img/structure/B6048761.png)

![2-cyclopropyl-N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6048781.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-pyridinecarboxamide](/img/structure/B6048784.png)